2-Deoxy-Zebularine 5'Phosphate is a modified nucleoside analog derived from Zebularine, which is known for its ability to inhibit DNA methylation. This compound belongs to a class of agents that target DNA methyltransferases, enzymes responsible for adding methyl groups to DNA, thereby regulating gene expression. The inhibition of these enzymes can reactivate silenced genes, making 2-Deoxy-Zebularine 5'Phosphate a candidate for cancer therapy and epigenetic research.
Zebularine is a stable cytidine analog that has been extensively studied for its demethylating properties. It was first characterized as a potential therapeutic agent due to its ability to reactivate silenced genes associated with cancer. The compound is classified under DNA methyltransferase inhibitors, which are crucial in the field of epigenetics and cancer treatment.
The synthesis of 2-Deoxy-Zebularine 5'Phosphate typically involves the following steps:
Technical details include monitoring the reaction progress using thin-layer chromatography and confirming the structure through nuclear magnetic resonance spectroscopy and mass spectrometry.
2-Deoxy-Zebularine 5'Phosphate participates in several biochemical reactions, primarily involving:
These reactions are critical in understanding how this compound can influence gene expression and cellular behavior.
The mechanism by which 2-Deoxy-Zebularine 5'Phosphate exerts its effects involves several steps:
Data from studies indicate that continuous treatment with this compound can sustain demethylation effects over extended periods, enhancing its potential therapeutic applications.
These properties are essential for considering its formulation in pharmaceutical applications.
2-Deoxy-Zebularine 5'Phosphate has several applications in scientific research and potential therapeutic contexts:
Recent studies highlight its effectiveness in both in vitro and in vivo models, suggesting a significant role in future cancer treatment regimens and epigenetic therapies .
2'-Deoxy-zebularine 5'-phosphate (dZMP) is a monophosphorylated deoxyribonucleoside analogue derived from the cytidine deamination product zebularine. Its core structure features a 2-(1H)-pyrimidinone ring instead of cytosine’s conventional 4-amino group, resulting in a lactam configuration that enhances electrophilicity at the C6 position [5]. This modification facilitates covalent bonding with DNA methyltransferases (DNMTs) via nucleophilic attack by conserved cysteine residues (e.g., Cys81 in M.HhaI) [5] [1]. The absence of the 2'-hydroxyl group in the deoxyribose sugar distinguishes dZMP from its ribose-containing parent compound, reducing steric hindrance and altering substrate recognition by kinases and phosphorylases. X-ray crystallography confirms that the flipped-out conformation of the zebularine moiety within DNA duplexes enables direct interaction with DNMT catalytic pockets, forming irreversible complexes [5].
dZMP diverges critically from zebularine and 5-azacytidine derivatives in metabolism and reactivity. Unlike zebularine, which requires stepwise phosphorylation and reduction by ribonucleotide reductase to form active dZTP, dZMP bypasses the rate-limiting phosphorylation by deoxycytidine kinase (dCK) [1] [3]. Compared to 5-aza-2'-deoxycytidine (decitabine), dZMP lacks nitrogen at the C5 position, precluding the formation of irreversible DNMT adducts via ring expansion. Instead, its 2-pyrimidinone ring forms stable covalent complexes with DNMTs through thiol addition at C6 [5] [6]. Biochemically, dZMP demonstrates 10–100-fold lower potency in p16 reactivation than decitabine in T24 bladder carcinoma cells due to inefficient cellular uptake and phosphorylation [1] [3]. However, its stability and reduced cytotoxicity enable sustained demethylation during prolonged exposure [3] [6].
Property | dZMP | Zebularine | 5-Aza-2'-Deoxycytidine |
---|---|---|---|
Aglycone Structure | 2-(1H)-Pyrimidinone | 2-(1H)-Pyrimidinone | 5-Aza-cytosine |
Sugar Moiety | 2'-Deoxyribose-5'-phosphate | Ribose | 2'-Deoxyribose |
Primary Target | DNMT1/DNMT3 | DNMT1/CDA | DNMT1 |
Metabolic Activation | Direct incorporation | Requires phosphorylation/RNR | Requires phosphorylation |
Covalent DNMT Binding | Via C6-S linkage | Via C6-S linkage | Via triazine ring trapping |
Efficient 5'-monophosphate production necessitates precise control of phosphorylation reagents and protective groups. McGuigan’s ProTide technology—using aryloxy(alkyl-L-alaninyl) phosphoramidates—achieves >80% phosphorylation yield in Cf-Pac-1 pancreatic cells when paired with p-chlorophenoxy and L-alanine ethyl ester moieties [1] [4]. Computational modeling (MOE SLog P) correlates higher lipophilicity (log P > 2.0) with improved cellular penetration and p16 gene reactivation [1]. Additionally, thymidine co-administration counteracts dZMP-mediated inhibition of thymidylate synthase (TS) and deoxycytidine monophosphate deaminase, preventing thymidine depletion that otherwise limits anticancer efficacy [1] [2].
A major hurdle in dZMP synthesis is inadvertent 3',5'-bisphosphorylation, generating inactive or unstable by-products (e.g., 5b, 7b). Bisphosphoramidates form during phosphotriester reactions due to incomplete 3'-OH protection or reagent overloading, increasing molecular weight and log P (e.g., 7b log P = 5.93) [1]. These species impede enzymatic processing and reduce dZMP release efficiency. Purification via reverse-phase HPLC or ion-exchange chromatography is required to isolate monophosphorylated species, decreasing overall yield [1] [4].
ProTide Derivative | R1 Group | R2 Group | log P | dZMP Release Efficiency | Bis-Phosphorylation By-Product |
---|---|---|---|---|---|
3 | Phenoxy | L-Ala methyl | 0.77 | Low | Absent |
5a | p-Chlorophenoxy | L-Ala ethyl | 1.81 | High | Present (5b) |
7a | Phenyl | L-Ala benzyl | 2.70 | Moderate | Present (7b) |
9a | Naphthyl | L-Ala ethyl | 3.00 | High | Present (9b) |
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7